N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a β-carboline derivative characterized by a tetracyclic β-carboline core fused with a dihydroindole moiety via a carboxamide-linked oxoethyl group. β-Carbolines are heterocyclic alkaloids known for diverse pharmacological activities, including antitumor, antimicrobial, and central nervous system (CNS)-modulating effects . The structural uniqueness of this compound lies in its hybrid architecture, which combines the planar aromatic β-carboline scaffold with the conformational flexibility of the dihydroindole subunit. This design may enhance binding to biological targets such as neurotransmitter receptors or kinases, though specific activity data for this compound remain hypothetical in the absence of direct experimental studies.
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c27-21(26-12-9-15-5-1-4-8-20(15)26)13-23-22(28)25-11-10-17-16-6-2-3-7-18(16)24-19(17)14-25/h1-8,24H,9-14H2,(H,23,28) |
InChI Key |
UPHACBRAOHXONH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Substituting agents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce fully saturated indole rings.
Scientific Research Applications
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The indole and beta-carboline moieties can bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Structurally Similar β-Carboline Derivatives
β-Carboline derivatives exhibit activity profiles heavily influenced by substituent chemistry.
Key Observations :
- Synthesis : The target compound’s synthesis likely involves amide coupling between the β-carboline carboxamide and the dihydroindole-oxoethyl intermediate. In contrast, the naphthol-substituted β-carboline in employs a one-pot α-arylation, highlighting divergent strategies for introducing aromatic substituents.
- Substituent Effects : The dihydroindole-oxoethyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the hydrophobic benzyl and naphthol groups in the analog from . This could influence pharmacokinetics or target selectivity.
Critical Analysis of Substituent-Driven Bioactivity
Dihydroindole vs. Naphthol/Benzyl Groups
- Naphthol/Benzyl : These groups in ’s analog enhance hydrophobicity, favoring membrane penetration and intracellular target engagement (e.g., kinase domains).
Carboxamide vs. Hydroxyl Functionality
- The carboxamide in the target compound offers dual hydrogen-bonding capacity, which could improve target specificity compared to the single hydroxyl group in naphthol derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
